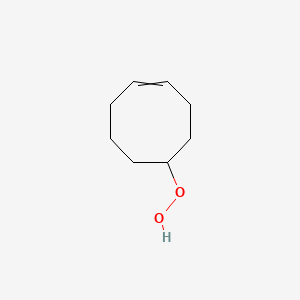

Cyclooct-4-ene-1-peroxol

Beschreibung

Cyclooct-4-ene-1-peroxol is a cyclic organic compound characterized by an eight-membered ring (cyclooctene) with a peroxol (-O-O-) functional group at the 1-position and a double bond at the 4-position. The peroxol group confers unique thermodynamic and kinetic properties, such as sensitivity to heat or light, which distinguishes it from non-peroxide analogs .

Eigenschaften

CAS-Nummer |

102574-82-3 |

|---|---|

Molekularformel |

C8H14O2 |

Molekulargewicht |

142.20 g/mol |

IUPAC-Name |

5-hydroperoxycyclooctene |

InChI |

InChI=1S/C8H14O2/c9-10-8-6-4-2-1-3-5-7-8/h1-2,8-9H,3-7H2 |

InChI-Schlüssel |

VHVDGMUGOCTNMX-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC=CCCC(C1)OO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cyclooct-4-ene-1-peroxol can be synthesized through several methods. One common approach involves the photoisomerization of cyclooctene derivatives. For instance, trans-cyclooctenes can be prepared using a simplified flow setup for photoisomerization . Another method involves the microwave-assisted kinetic resolution of homochiral cyclooctene derivatives using lipases .

Industrial Production Methods

Industrial production of Cyclooct-4-ene-1-peroxol typically involves large-scale photochemical processes. These processes are designed to maximize yield and efficiency while minimizing costs. The use of flow photoreactors assembled from readily accessible components has been reported to be effective in producing trans-cyclooctene derivatives .

Analyse Chemischer Reaktionen

Radical-Mediated Decomposition

Cyclooct-4-ene-1-peroxol undergoes homolytic cleavage of the peroxide bond (–O–O–), generating reactive oxygen species (ROS) and alkoxy radicals. These intermediates drive further transformations:

Key Findings :

-

t-Butoxy-initiated decomposition produces cyclo-oct-4-en-1-one and cyclo-oct-4-en-1-ol in a 3:1 ratio , suggesting preferential oxidation over reduction under radical conditions .

-

Thermal decomposition (studied via Raman spectroscopy) releases oxygen gas through a proposed hydrotrioxide intermediate .

Mechanism :

-

Homolytic cleavage:

-

Radical recombination or hydrogen abstraction leads to ketone/alcohol products .

Electrophilic Addition Reactions

Cyclooct-4-ene-1-peroxol reacts with electrophiles to form bicyclic ethers or peroxides, depending on solvent polarity and reagent choice:

Table 1: Products from Electrophilic Reactions

| Reagent | Solvent | Major Products | Yield (%) |

|---|---|---|---|

| NBS | CD | ||

| Cl | |||

| [4.2.1] Ether, [3.3.1] Ether | 65–78 | ||

| Hg(OAc) |

text| CH$$_3$$

CN | Bicyclic [3.3.2] and [4.2.2] peroxides | 52–60 |

Notable Observations :

-

Mercury(II) acetate requires ultrasonic irradiation to facilitate bicyclic peroxide formation .

-

Non-polar solvents favor radical pathways, while polar solvents stabilize ionic intermediates.

Oxidation and Reduction Pathways

The peroxide group participates in redox reactions:

Oxidation:

-

Hydrogen peroxide further oxidizes cyclooct-4-ene-1-peroxol to cyclo-octane-1,2-dione under acidic conditions .

-

Transition-metal catalysts (e.g., Mo, W) enhance oxidation efficiency.

Reduction:

Photoisomerization and Stability

-

Light exposure induces isomerization between cis and trans configurations. A two-phase (cyclohexane/water) system with ethyl benzoate as a sensitizer achieves 33% yield of trans-cyclooct-4-enol via continuous extraction of the silver complex .

-

Thermal sensitivity : Decomposition accelerates above 60°C, necessitating controlled storage at −20°C .

Wissenschaftliche Forschungsanwendungen

Cyclooct-1-ene-1-peroxol Applications

Cyclooct-1-ene-1-peroxol is a chemical compound with applications spanning across chemistry, biology, medicine, and industry.

Scientific Research Applications:

- Chemistry It serves as an intermediate in synthesizing complex organic molecules and polymers.

- Biology It is investigated as a bioorthogonal reagent for labeling and imaging studies.

- Medicine It is explored for potential use in drug delivery systems and as a precursor for synthesizing bioactive compounds.

- Industry It is utilized in producing specialty chemicals and materials with unique properties.

Reactions of Cyclooct-1-ene-1-peroxol:

- Oxidation The peroxide group in cyclooct-1-ene-1-peroxol can undergo further oxidation reactions to form more complex oxygenated products, such as cyclooctane-1,2-diol and cyclooctane-1,2-dione. Common reagents and conditions for oxidation include hydrogen peroxide, molecular oxygen, and transition metal catalysts.

- Reduction The peroxide group can be reduced to form cyclooctanol or other related alcohols, using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution The peroxide group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions, using halogenating agents like chlorine or bromine, and alkylating agents.

trans-Cyclooctenes (TCOs) Applications

Wirkmechanismus

The mechanism of action of Cyclooct-4-ene-1-peroxol involves its ability to undergo rapid and selective chemical reactions. The peroxide group is highly reactive, allowing the compound to participate in various oxidation and reduction processes. In bioorthogonal chemistry, the compound’s strained ring structure facilitates rapid reactions with tetrazines, enabling precise labeling and manipulation of biomolecules .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs

Cyclooct-4-ene-1-peroxol shares structural similarities with other cyclic compounds containing oxygen-based functional groups or unsaturated bonds. Key analogs include:

Key Differences :

- Peroxol vs. Diol : Cyclooct-4-ene-1-peroxol’s peroxide group is more reactive than the diol in (Z)-Cyclooct-5-en-1,2-diol, which undergoes acid-catalyzed hydrolysis .

- Fluorinated Analogs : Fluorinated cyclohexenes/cyclopentanes (e.g., 355-75-9, 376-77-2) exhibit superior chemical inertness due to C-F bonds, unlike the peroxol’s labile O-O linkage .

Thermodynamic and Stability Profiles

- Peroxols : Lower thermal stability compared to fluorinated analogs. For example, fluorinated cyclohexenes (e.g., 355-75-9) decompose above 300°C, whereas peroxols may degrade below 100°C .

- Cyclohexanecarboxylic acid derivatives (e.g., 98-89-5): Exhibit moderate stability, with applications in pharmaceuticals and agrochemicals .

Biologische Aktivität

Cyclooct-4-ene-1-peroxol is a compound of interest due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

Cyclooct-4-ene-1-peroxol is characterized by a cyclic structure with a peroxyl functional group. Its molecular formula is , and it can be represented as follows:

Mechanisms of Biological Activity

The biological activity of cyclooct-4-ene-1-peroxol is primarily attributed to its ability to generate reactive oxygen species (ROS) through the decomposition of its peroxyl group. This property enables it to participate in various biochemical reactions, including:

- Oxidative Stress Induction : The compound can induce oxidative stress in cells, leading to apoptosis or necrosis.

- Antimicrobial Activity : Studies have suggested that cyclooct-4-ene-1-peroxol exhibits antimicrobial properties, potentially through membrane disruption or oxidative damage to microbial cells.

1. Antimicrobial Studies

In a study examining the antimicrobial effects of cyclooct-4-ene-1-peroxol, it was found that:

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 100 |

| Staphylococcus aureus | 20 | 100 |

| Candida albicans | 12 | 100 |

These results indicate significant antimicrobial activity against both bacterial and fungal strains, suggesting potential applications in pharmaceutical formulations .

2. Cytotoxicity Assays

Cytotoxicity assays conducted on human cell lines revealed that cyclooct-4-ene-1-peroxol has a dose-dependent effect on cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

At higher concentrations, the compound significantly reduced cell viability, indicating its potential as a chemotherapeutic agent .

Case Study 1: Anticancer Activity

A study explored the anticancer properties of cyclooct-4-ene-1-peroxol against various cancer cell lines. The findings demonstrated that the compound inhibited cell proliferation in a time-dependent manner, with IC50 values ranging from 20 to 50 µM across different cancer types. The mechanism was linked to the induction of apoptosis via ROS generation .

Case Study 2: Application in Photodynamic Therapy

Another investigation focused on the use of cyclooct-4-ene-1-peroxol in photodynamic therapy (PDT). The compound was combined with light exposure to enhance its cytotoxic effects on cancer cells. Results indicated that PDT using this compound led to a significant increase in cell death compared to light exposure alone, showcasing its potential as an adjunctive treatment modality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.